1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine
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Overview
Description
1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine is an organic compound that features a piperidine ring substituted with a propylsulfonyl group and a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Propylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using a propylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced via a substitution reaction using a thiophen-2-yl halide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to modify the sulfonyl group.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halides and catalysts such as palladium on carbon (Pd/C) are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The propylsulfonyl group and thiophen-2-yl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Thiophen-2-yl)piperidine: Lacks the propylsulfonyl group, resulting in different chemical properties and reactivity.
4-(Thiophen-2-yl)piperidine: Similar structure but without the propylsulfonyl group, leading to variations in biological activity.
1-(Propylsulfonyl)piperidine: Contains the propylsulfonyl group but lacks the thiophen-2-yl group, affecting its overall functionality.
Uniqueness
1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine is unique due to the presence of both the propylsulfonyl and thiophen-2-yl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.
Properties
IUPAC Name |
1-propylsulfonyl-4-thiophen-2-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S2/c1-2-10-17(14,15)13-7-5-11(6-8-13)12-4-3-9-16-12/h3-4,9,11H,2,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYZNEBJYADZGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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